2-Cyanophenothiazine

Pharmaceutical Intermediate Quality Control Organic Synthesis

Securing a high-purity 2-cyano phenothiazine synthon is critical for the reliable synthesis of antipsychotic APIs (Cyamemazine, Periciazine). Impure or mis-substituted alternatives compromise yield and final drug purity. This compound provides: • ≥98% purity (HPLC/GC) with characteristic mp 203-207 °C for unambiguous identity confirmation. • The essential 2-cyano group enables unique transformations (e.g., aldehyde formation for Wittig reactions) not possible with 2-chloro or unsubstituted phenothiazine. • High lipophilicity (LogP ~3.94) makes it an ideal scaffold for CNS-targeted NCE libraries. • Available in standard research sizes (5 g-100 g) with immediate global dispatch.

Molecular Formula C13H8N2S
Molecular Weight 224.28 g/mol
CAS No. 38642-74-9
Cat. No. B030674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanophenothiazine
CAS38642-74-9
Synonyms10H-Phenothiazine-2-carbonitrile;  NSC 170554; 
Molecular FormulaC13H8N2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C#N
InChIInChI=1S/C13H8N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H
InChIKeyXZSIGWOVDPSPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenothiazine-2-carbonitrile Properties & Procurement


Phenothiazine-2-carbonitrile (2-Cyanophenothiazine), CAS 38642-74-9, is an organic heterocyclic compound featuring a phenothiazine core substituted with a cyano group at the 2-position [1]. This structural feature confers distinct physicochemical properties, including a high LogP of 3.90-3.94 and a melting point of 203.0–207.0 °C , which are critical for its primary role as a pharmaceutical intermediate. It is a key synthon in the synthesis of the antipsychotic drugs Cyamemazine and Periciazine . Commercially, it is available as a light yellow to dark green crystalline powder with purity levels typically ranging from 98.0% to >99.5% .

Why Generic Substitution Fails for Phenothiazine-2-carbonitrile


Substituting Phenothiazine-2-carbonitrile with a generic phenothiazine or a related building block is not chemically feasible due to the specific reactivity of the 2-cyano group. This group is essential for the subsequent synthetic steps that lead to pharmacologically active molecules like Cyamemazine and Periciazine . For example, the cyano group enables unique transformations, such as conversion to an aldehyde for Wittig reactions, which are not possible with a 2-chloro or unsubstituted phenothiazine core [1]. Furthermore, the compound's distinct lipophilicity (LogP ~3.9) and high melting point (203–207 °C) differentiate it from common alternatives like 2-chlorophenothiazine (mp 198–203 °C) [2], directly impacting reaction conditions and purification. The high purity grades available (≥98.0%) ensure reliable, reproducible results in multi-step syntheses, whereas lower purity or differently substituted analogs may introduce impurities that compromise yield and final drug purity .

Phenothiazine-2-carbonitrile Quantitative Evidence


Consistent High Purity for Reproducibility

Phenothiazine-2-carbonitrile is commercially available with a purity of min. 98.0% as determined by GC, with some suppliers offering material at 98.91% or 99.6% . This high purity is critical for its use as a drug intermediate. In comparison, the common precursor 2-chlorophenothiazine is often supplied at a lower purity of >95% . This difference of at least 3 percentage points reduces the risk of side reactions and simplifies purification in subsequent synthetic steps.

Pharmaceutical Intermediate Quality Control Organic Synthesis

Melting Point Advantage for Purification

The melting point of Phenothiazine-2-carbonitrile is consistently reported in the range of 203.0–207.0 °C . In contrast, the related intermediate 2-chlorophenothiazine exhibits a lower and broader melting range of 198.0–203.0 °C . This 5–9 °C higher melting point for the target compound can be a practical advantage for purification via recrystallization, allowing for a cleaner separation from lower-melting impurities.

Thermal Analysis Recrystallization Physical Chemistry

High Lipophilicity for Organic Reactivity

Phenothiazine-2-carbonitrile has a calculated LogP of 3.90–3.94 [1], indicating high lipophilicity. This property is crucial for its role as a building block in the synthesis of CNS-active drugs like Cyamemazine and Periciazine, which require the ability to cross the blood-brain barrier. While direct comparative LogP data for other simple phenothiazine intermediates is scarce, this value is significantly higher than that of the unsubstituted phenothiazine core (LogP ~2.8) [2], demonstrating that the 2-cyano group effectively enhances lipophilicity.

Medicinal Chemistry Drug Design Physicochemical Properties

Key Intermediate for Approved Antipsychotics

Phenothiazine-2-carbonitrile is the direct precursor for the synthesis of the antipsychotic drugs Cyamemazine and Periciazine . In a patented process, 2-cyanophenothiazine is reacted with 1-dimethylamino-2-methyl-3-chloropropane to yield Cyamemazine . This established synthetic route is not applicable to other phenothiazine isomers, such as 10H-phenothiazine-3-carbonitrile, which lacks the necessary 2-cyano substitution pattern for this specific transformation . The synthetic yield for the preparation of 2-cyanophenothiazine itself can reach 90.3% [1].

Pharmaceutical Manufacturing Drug Synthesis Process Chemistry

Phenothiazine-2-carbonitrile Application Scenarios


GMP-Compliant Synthesis of Cyamemazine and Periciazine

This compound is the primary intermediate for synthesizing the antipsychotic drugs Cyamemazine and Periciazine. Its high purity (≥98.0%) and distinct melting point (203–207 °C) ensure consistent reaction outcomes and facilitate purification . The established synthetic route, reacting the cyano group with a chloropropylamine derivative, is specific to the 2-substituted isomer and cannot be replicated with 3-substituted analogs .

Medicinal Chemistry Campaigns Targeting CNS Disorders

The high lipophilicity (LogP ~3.9) of Phenothiazine-2-carbonitrile makes it an ideal scaffold for developing new chemical entities (NCEs) intended to cross the blood-brain barrier. It serves as a versatile starting point for creating libraries of phenothiazine derivatives with tailored pharmacological profiles [1].

Advanced Organic Synthesis Using Cyano Handle

The 2-cyano group is a versatile functional handle that can be converted into aldehydes, amines, and other functional groups. This compound is used in multi-step syntheses where the cyano group undergoes specific transformations, such as reduction to an aldehyde for subsequent Wittig reactions, as demonstrated in the synthesis of lipophilic methylene blue analogues [2].

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